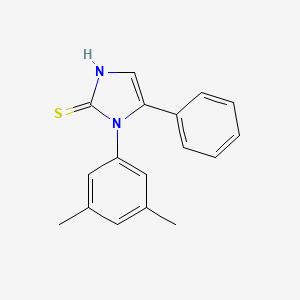
1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring, including two nitrogen atoms at the non-adjacent positions . The compound also seems to have a thiol group (-SH), which is similar to the hydroxyl group (-OH) in alcohols but contains sulfur instead of oxygen .
Synthesis Analysis
While specific synthesis methods for “1-(3,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol” were not found, there are general methods for synthesizing imidazole derivatives . For instance, one method involves the aromatic nucleophilic substitution of -bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene with 1-chloro-4-nitrobenzene, followed by hydrogenation of the intermediate dinitro compound .
Scientific Research Applications
Luminescence Sensing
Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives due to their characteristic sharp emission bands. These complexes show potential as fluorescence sensors for detecting benzaldehyde and its derivatives, highlighting their utility in chemical sensing applications (Shi et al., 2015).
Fungicidal Activity
Research has been conducted on the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, leading to the discovery of new compounds with confirmed fungicidal activity. This illustrates the compound's potential in agricultural applications to protect crops against fungal diseases (Bashandy et al., 2008).
Catalysis in Organic Synthesis
Substituted 1H-imidazole-4,5-dicarbonitrile compounds, used as catalysts for the coupling reaction of nucleoside methyl phosphonamidites, exhibit steric repulsion effects that affect their molecular nonplanarity. These insights are crucial for understanding catalytic processes in synthetic organic chemistry (Bats et al., 2013).
Host for Anions
Imidazole-containing bisphenol has been structurally characterized, showing extensive hydrogen bonded structures and strong π···π interactions, making it a versatile host for anions. This property is significant for developing new materials for ion exchange, sensing, or separation technologies (Nath & Baruah, 2012).
Antimicrobial and Antioxidant Agents
A series of novel chalcone linked imidazolones were synthesized and demonstrated to possess both antimicrobial and antioxidant activities. This suggests their potential use in pharmaceutical development, where compounds with these properties are in high demand (Sadula et al., 2014).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives were investigated as corrosion inhibitors for carbon steel in acidic media, showing that these compounds act as mixed-type inhibitors. This application is crucial in industrial processes and maintenance, where corrosion resistance is essential (Duran et al., 2021).
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-8-13(2)10-15(9-12)19-16(11-18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOLCMICYZFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2629104.png)

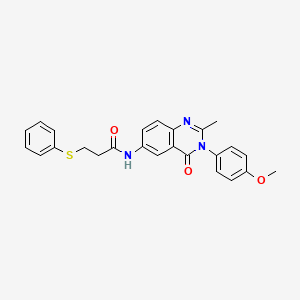
![Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate](/img/structure/B2629109.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2629112.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2629114.png)
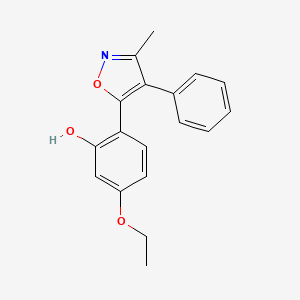
![4-isopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629117.png)
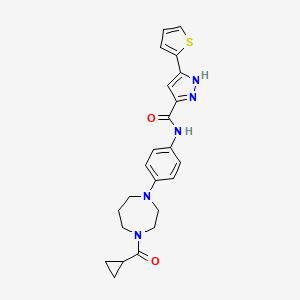
![2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2629120.png)
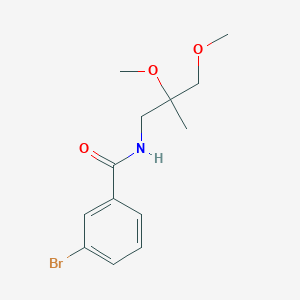
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2629122.png)
![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2629125.png)